molecular formula C16H18N4O2S B10967187 7-{[4-(furan-2-ylmethyl)piperazin-1-yl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

7-{[4-(furan-2-ylmethyl)piperazin-1-yl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B10967187
M. Wt: 330.4 g/mol
InChI Key: FIYMRFMHMVYYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-{[4-(furan-2-ylmethyl)piperazin-1-yl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that contains a thiazole ring fused with a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[4-(furan-2-ylmethyl)piperazin-1-yl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a piperazine derivative, followed by its reaction with a thiazole precursor under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-{[4-(furan-2-ylmethyl)piperazin-1-yl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated derivative.

Scientific Research Applications

7-{[4-(furan-2-ylmethyl)piperazin-1-yl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-{[4-(furan-2-ylmethyl)piperazin-1-yl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyrimidine derivatives, such as:

  • 3-(piperazin-1-yl)-1,2-benzothiazole
  • Various indole derivatives

Uniqueness

What sets 7-{[4-(furan-2-ylmethyl)piperazin-1-yl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one apart is its unique combination of a thiazole ring fused with a pyrimidine ring, along with the presence of a piperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

7-[[4-(furan-2-ylmethyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C16H18N4O2S/c21-15-10-13(17-16-20(15)7-9-23-16)11-18-3-5-19(6-4-18)12-14-2-1-8-22-14/h1-2,7-10H,3-6,11-12H2

InChI Key

FIYMRFMHMVYYLT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)CC3=CC(=O)N4C=CSC4=N3

Origin of Product

United States

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